molecular formula C24H23N3O3S2 B2995084 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 683259-75-8

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2995084
CAS No.: 683259-75-8
M. Wt: 465.59
InChI Key: FVUBCYMPWCWNMU-UHFFFAOYSA-N
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Description

4-[(3-Methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a benzamide derivative featuring a naphtho[1,2-d][1,3]thiazole moiety linked to a sulfonyl-substituted 3-methylpiperidine group. The naphthothiazole core contributes to enhanced π-π stacking and hydrophobic interactions, while the 3-methylpiperidinylsulfonyl group may improve solubility and membrane permeability compared to simpler sulfonamides.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-5-4-14-27(15-16)32(29,30)19-11-8-18(9-12-19)23(28)26-24-25-22-20-7-3-2-6-17(20)10-13-21(22)31-24/h2-3,6-13,16H,4-5,14-15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUBCYMPWCWNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline, which can be achieved through the reaction of 3-methylpiperidine with sulfonyl chloride, followed by coupling with aniline . The next step involves the formation of the naphthothiazole ring, which can be accomplished through cyclization reactions involving appropriate thiazole precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Naphthothiazole or Benzothiazole Moieties

The naphtho[1,2-d][1,3]thiazole group is a distinguishing feature of this compound. Structural analogues include:

  • Lox12Slug001 (4-((2-hydroxy-3-methoxybenzyl)amino)-N-(naphtho[1,2-d]thiazol-2-yl)benzenesulfonamide): This derivative, studied in docking experiments, demonstrated a binding score of -11.40 to 12-lipoxygenase (12-LOX), attributed to hydrophobic interactions from the naphthothiazole and sulfonamide groups .
  • N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide : A benzothiazole analogue with a similar sulfonylpiperidine group, suggesting that the naphthothiazole in the target compound may offer superior π-stacking compared to benzothiazole .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Hypothesized Advantage
Target Compound Naphtho[1,2-d]thiazole 3-Methylpiperidinylsulfonyl Enhanced hydrophobicity & solubility
Lox12Slug001 Naphtho[1,2-d]thiazole Sulfonamide + hydroxy-methoxybenzyl High 12-LOX binding affinity
2-Chloro-N-naphthothiazol carboxamide Naphtho[1,2-d]thiazole Chloropyridine-carboxamide Reduced steric hindrance
CDD-823953 Benzamide Benzylpiperazinyl Flexibility for diverse receptor targets
Substituent Effects on Pharmacological Properties
  • Sulfonyl vs. Sulfonamide Groups : The 3-methylpiperidinylsulfonyl group in the target compound may confer better metabolic stability than sulfonamide-based analogues (e.g., Lox12Slug001), as sulfonamides are prone to enzymatic hydrolysis .
  • Piperidine vs.
  • Naphthothiazole vs. Thiazole/Imidazole Cores : GSK compounds (e.g., GSK1570606A) with simpler thiazole or imidazole cores show lower molecular weight but lack the extended aromaticity of naphthothiazole, which is critical for deep hydrophobic pocket binding .
Binding and Selectivity Insights
  • Hydrophobic Interactions : The naphthothiazole moiety in the target compound likely enhances binding to enzymes like 12-LOX or kinase targets, as seen in analogues like Lox12Slug001 .
  • Steric Effects : Bulkier substituents (e.g., 3-methylpiperidinylsulfonyl) may limit off-target activity compared to smaller groups (e.g., chloropyridine in CAS 949870-06-8) but could reduce solubility .

Table 2: Hypothetical Pharmacokinetic Profile

Property Target Compound Lox12Slug001 CDD-823953
Molecular Weight (g/mol) ~450 ~480 ~460
LogP ~3.5 (estimated) ~3.8 ~2.9
Solubility (µM) Moderate (sulfonyl) Low (sulfonamide) High (piperazine)
Metabolic Stability High Moderate Moderate

Biological Activity

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the sulfonamide derivative class. Its intricate structure includes a piperidine ring, a sulfonyl group, and a naphthothiazole moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₂S. The compound's structural complexity allows for various interactions with biological targets.

Property Value
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight342.47 g/mol
SolubilitySoluble in DMSO
StabilityStable under standard conditions

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors. The presence of the piperidine and sulfonamide groups suggests potential inhibitory activity against certain enzymatic pathways, which could lead to therapeutic effects in various diseases.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives similar to this compound show significant antimicrobial properties. For instance, compounds with similar structural features exhibited notable activity against various microorganisms including Staphylococcus aureus and Candida albicans .

Antitumor Activity

Preliminary studies suggest that compounds within this class may possess antitumor properties by inhibiting specific cancer cell lines. Research indicates that such compounds can interfere with critical cellular pathways involved in tumor growth .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of monoamine oxidase (MAO) enzymes. In vitro assays revealed that certain derivatives showed considerable inhibitory activity against MAO-A and MAO-B isoforms .

Case Studies and Experimental Findings

Recent studies have provided insights into the biological activities of this compound through various experimental setups:

  • Antimicrobial Testing : In a disk diffusion assay, compounds structurally related to this compound demonstrated effective inhibition zones against E. coli and S. aureus .
  • Antitumor Screening : A study assessed the cytotoxic effects on different cancer cell lines using MTT assays. Results indicated a dose-dependent inhibition of cell proliferation in tested cancer cells .
  • Enzyme Inhibition Assays : The compound was evaluated for its ability to inhibit MAO activity using fluorometric methods. Compounds exhibiting more than 50% inhibition at specific concentrations were further analyzed for IC50 values .

Q & A

Q. What are the critical steps in designing a synthesis pathway for this compound?

A multi-step synthesis approach is typically required, integrating sulfonylation, coupling reactions, and purification. Key considerations include:

  • Sulfonylation : Reacting 3-methylpiperidine with a sulfonyl chloride precursor under anhydrous conditions (e.g., THF, 0–25°C) to form the sulfonamide group. Stoichiometric control (1:1.2 molar ratio) minimizes side products .
  • Coupling to the naphthothiazole core : Use coupling agents like HBTU or BOP with Et3N as a base in THF, followed by 12–24 hours of stirring for amide bond formation .
  • Purification : Silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. How should researchers validate the compound’s structural integrity post-synthesis?

A combination of analytical techniques is essential:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm functional groups (e.g., sulfonyl, benzamide) and stereochemistry. For example, the naphthothiazole proton signals appear at δ 7.7–8.1 ppm, while piperidine protons resonate at δ 2.3–3.1 ppm .
  • HPLC : Assess purity (>98% using C18 columns with acetonitrile/water mobile phases) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 488–500 range) .

Advanced Research Questions

Q. How can reaction yields be improved during sulfonylation or coupling steps?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance sulfonylation efficiency compared to dichloromethane .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling steps .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing reactive intermediates . Reported yields vary from 24–48% for similar compounds, highlighting the need for iterative optimization .

Q. What methodologies address stereochemical challenges in piperidine or naphthothiazole derivatives?

  • Chiral resolution : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol to separate enantiomers .
  • Asymmetric synthesis : Employ (S)- or (R)-configured starting materials (e.g., L-valine derivatives) to control stereocenters in the piperidine ring .
  • X-ray crystallography : Resolve ambiguous stereochemistry in final products (e.g., SHELXL refinement) .

Q. How should researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. receptor agonism)?

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature, cofactors). For example, thiazole-containing analogs show variable activity against kinases versus lipoxygenases .
  • Structural analogs : Test derivatives with modified sulfonyl or benzamide groups to isolate pharmacophoric motifs .
  • Computational docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., mGluR1 or KCa3.1 channels) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for structurally related compounds?

Key factors include:

  • Reagent purity : Impurities in HBTU or THF reduce coupling efficiency .
  • Workup protocols : Incomplete extraction or drying (e.g., Na2SO4 vs. MgSO4) affects final yields .
  • Scale dependency : Milligram-scale reactions often report lower yields than micromolar-scale automated synthesis .

Methodological Tables

Q. Table 1. Representative Analytical Data for Similar Compounds

Compound IDYield (%)Purity (HPLC)Key NMR Signals (δ, ppm)Reference
11l48>99%7.74 (d, J=8.7 Hz), 0.89 (d, J=6.7 Hz)
583998%8.2 (s, 1H), 2.1 (s, 3H)
SKA-31N/A95%6.5 (br s, 1H), 3.8 (s, 3H)

Q. Table 2. Comparison of Biological Activities

Target ProteinAssay TypeIC50/EC50 (nM)Structural AnalogReference
mGluR1 (PET tracer)Radioligand binding1.2 (Ki)[<sup>18</sup>F]FIMX
KCa3.1 ChannelPatch-clamp230 ± 40SKA-31

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